Olivil 4'-O-glucósido

Descripción general

Descripción

Olivil 4’-O-glucoside is a natural compound primarily found in the fruits, leaves, and roots of olive trees. It is a white to pale yellow crystalline solid that is insoluble in water but soluble in organic solvents such as methanol and ethanol . This compound is known for its anti-inflammatory properties and its ability to enhance skin hydration .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antioxidant Activity

Olivil 4'-O-glucoside exhibits potent antioxidant properties, which are crucial in combating oxidative stress-related diseases. Research indicates that it can scavenge free radicals effectively, reducing cellular damage and supporting overall health .

2. Anti-inflammatory Effects

Studies have shown that Olivil 4'-O-glucoside can modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory conditions such as arthritis and other chronic diseases .

3. Neuroprotective Properties

The compound has demonstrated neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease. Its ability to cross the blood-brain barrier enhances its efficacy in protecting neuronal cells from oxidative damage and apoptosis .

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Food evaluated the antioxidant activity of Olivil 4'-O-glucoside using various assays including DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, suggesting its potential for therapeutic use in oxidative stress-related disorders .

Case Study 2: Anti-inflammatory Mechanism

In a controlled trial assessing the anti-inflammatory effects of Olivil 4'-O-glucoside on human monocytes, researchers found that treatment led to a marked decrease in TNF-alpha production. This suggests its utility in managing inflammatory responses, potentially benefiting conditions like rheumatoid arthritis .

| Study | Objective | Findings | Implications |

|---|---|---|---|

| Journal of Medicinal Food | Evaluate antioxidant activity | Significant reduction in oxidative stress markers | Potential therapeutic use in oxidative stress disorders |

| Clinical Trial on Monocytes | Assess anti-inflammatory effects | Decreased TNF-alpha production | Management of inflammatory conditions |

Mecanismo De Acción

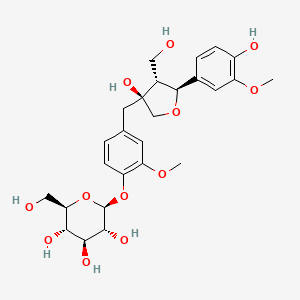

Olivil 4’-O-glucoside, also known as (2S,3R,4S,5S,6R)-2-[4-[[(3S,4R,5S)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, is a natural compound with a variety of biological activities . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known to exhibit anti-inflammatory and moisturizing properties , suggesting that it may interact with targets involved in inflammatory responses and skin hydration.

Mode of Action

Its anti-inflammatory properties suggest that it may interact with targets to inhibit the inflammatory process . Its moisturizing properties indicate that it may enhance the moisture-retaining ability of the skin barrier .

Biochemical Pathways

Given its anti-inflammatory and moisturizing properties, it is likely to affect pathways related to inflammation and skin hydration .

Result of Action

Its known properties suggest that it can inhibit the inflammatory process and enhance the moisture-retaining ability of the skin barrier .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Olivil 4’-O-glucoside can be synthesized through various chemical reactions involving the glucosylation of olivil. The process typically involves the use of glucosyl donors and catalysts under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of Olivil 4’-O-glucoside generally involves extraction from the fruits, leaves, and roots of olive trees. The extraction process is followed by purification and crystallization to obtain the pure compound .

Análisis De Reacciones Químicas

Types of Reactions

Olivil 4’-O-glucoside undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Comparación Con Compuestos Similares

Similar Compounds

- Pinoresinol 4’-O-glucoside

- 8-Hydroxypinoresinol 4’-O-glucoside

- Secoisolariciresinol

- Isoprunetin 7-O-glucoside

Uniqueness

Olivil 4’-O-glucoside is unique due to its specific glucosylation pattern and its potent anti-inflammatory and skin hydration properties. Compared to similar compounds, it has a distinct molecular structure that contributes to its unique biological activities .

Actividad Biológica

Olivil 4'-O-glucoside is a lignan compound derived from the plant Jasminum tortuosum, recognized for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including cytotoxic effects against various cancer cell lines and other significant health-related attributes.

- Molecular Formula : CHO

- Molecular Weight : 538.54 g/mol

- CAS Number : 76880-93-8

- Density : 1.456 g/cm³ (predicted)

- Boiling Point : 803.8 °C at 760 mmHg

Biological Activity Overview

Olivil 4'-O-glucoside exhibits a range of biological activities, primarily focusing on its cytotoxic effects against various cancer cell lines. The compound has been studied for its potential in cancer therapy, antioxidant properties, and influence on metabolic processes.

Cytotoxicity Studies

Research indicates that Olivil 4'-O-glucoside demonstrates significant cytotoxic effects against multiple cancer cell lines. Below is a summary of findings from various studies:

The cytotoxicity of Olivil 4'-O-glucoside is attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Oxidative Stress : It enhances the production of reactive oxygen species (ROS), contributing to cellular damage in malignant cells.

- Cell Cycle Arrest : Olivil 4'-O-glucoside has been shown to interfere with the cell cycle, preventing cancer cells from dividing and proliferating.

Case Studies

- Study on MCF7 Cells : A study published in Natural Product Research demonstrated that Olivil 4'-O-glucoside reduced the viability of MCF7 cells significantly at concentrations above 10 µM, with morphological changes indicative of apoptosis observed under microscopy .

- HepG2 Cell Line Analysis : Another research highlighted the compound's ability to decrease HepG2 cell viability by inducing oxidative stress, which was measured using MTT assays. The study concluded that Olivil 4'-O-glucoside could be a promising candidate for liver cancer treatment due to its dual action on proliferation and apoptosis .

- In Vivo Studies : Preliminary animal studies indicated that administration of Olivil 4'-O-glucoside resulted in reduced tumor growth in xenograft models, supporting its potential as an anti-cancer agent .

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[[(3S,4R,5S)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O12/c1-34-18-8-14(4-5-16(18)29)24-15(10-27)26(33,12-36-24)9-13-3-6-17(19(7-13)35-2)37-25-23(32)22(31)21(30)20(11-28)38-25/h3-8,15,20-25,27-33H,9-12H2,1-2H3/t15-,20-,21-,22+,23-,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGSYHDLSPXCMU-CTQTXEDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2(COC(C2CO)C3=CC(=C(C=C3)O)OC)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@]2(CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.